2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide
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Overview
Description
2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide, typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the reaction of diazonium salts with β-keto esters .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled reaction temperatures
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindoles, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)acetamide |
InChI |
InChI=1S/C13H13N3O/c1-2-9-4-3-5-11-10(6-14)7-16(13(9)11)8-12(15)17/h3-5,7H,2,8H2,1H3,(H2,15,17) |
InChI Key |
GWSWBQRLWRAZPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N)C#N |
Origin of Product |
United States |
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